6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a carboxamide group, and chlorinated phenyl and dimethylaminoethyl substituents. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, such as 2-(2-chlorophenyl)-2-(dimethylamino)ethylamine, under suitable conditions.
Chlorination: The final step involves the chlorination of the phenyl ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the dimethylaminoethyl and chlorophenyl substituents.
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide: Lacks the chlorine atom on the chromene core.
Uniqueness
6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both chlorinated phenyl and dimethylaminoethyl groups, which may contribute to its distinct biological activities and chemical properties.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C20H18Cl2N2O3 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-24(2)16(13-5-3-4-6-15(13)22)11-23-20(26)19-10-17(25)14-9-12(21)7-8-18(14)27-19/h3-10,16H,11H2,1-2H3,(H,23,26) |
InChI Key |
RKGZJAVEWXEYDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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